7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. It is characterized by the presence of a benzyloxy group and a methoxy group attached to the quinazoline ring structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound has a CAS Number of 60548-00-7 and is classified under several categories, including:
It is often studied for its implications in drug development and biological activity, particularly in relation to its structural analogs that exhibit pharmacological effects.
The synthesis of 7-(benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione typically involves several key steps:
These methods leverage established organic synthesis techniques, ensuring high yields and purity of the final product.
The molecular structure of 7-(benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione can be represented in various formats:
COc1cc2NC(=O)NC(=O)c2cc1OCInChI=1S/C16H14N2O4/c1-17-13-5-3-11(4-6-14(13)18)15(20)19-12(16(21)22)9-10(7-8-12)2/h3-6H,1-2H3,(H2,18,19,20,21)The compound features:
7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives with improved efficacy.
The physical properties of 7-(benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione include:
Chemical properties include:
Relevant data from chemical databases indicate that this compound exhibits moderate lipophilicity due to its hydrophobic benzyloxy group.
7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: